molecular formula C9H7F6N3O2S B061987 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine CAS No. 175136-69-3

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

Cat. No. B061987
M. Wt: 335.23 g/mol
InChI Key: WTARQWCVVSWPSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds often involves reactions such as aromatic nucleophilic substitution and further modifications like oxidation and methylation. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves such processes (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using spectroscopic methods, including 19F NMR spectroscopy, which reflects their crowded structures. X-ray crystallography is also used to investigate structures, revealing unique features like unusually large bond angles around certain atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Compounds similar to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine undergo various chemical reactions. For example, reactions with butyllithium and phenyllithium can lead to more crowded fluorobenzene derivatives. These reactions are indicative of the reactivity of such fluorinated compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

Fluorinated compounds often exhibit unique physical properties. For instance, fluorinated polyimides derived from similar compounds show high thermal stability, low water absorption rates, and distinct dielectric constants (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Scientific Research Applications

Applications in Metal Ion Sensing

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is used in the synthesis of novel phenothiazine-containing cruciforms, displaying dramatic shifts in emission and absorption when exposed to metal triflates like magnesium and zinc. These cruciforms have potential applications in array-type sensory mechanisms for metal cations, offering a pathway to advanced sensory technology in detecting metal ions (Hauck et al., 2007).

Role in Organic Synthesis

This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron. Through a series of chemical reactions, it is transformed into different intermediates, culminating in Bistrifluron, which showcases potent activity against pests. This demonstrates its significant role in the synthesis of agrochemicals (Liu An-chan, 2015).

Influence in Material Science

In material science, it's used as a precursor for the synthesis of various compounds. For instance, its derivatives are used as starting materials for organometallic synthesis, showing the compound's versatility and importance in developing new materials and chemicals (Porwisiak & Schlosser, 1996).

Contribution to Medicinal Chemistry

The compound is involved in the synthesis of N-benzenesulfonyl BAP derivatives, which have shown significant anti-inflammatory activity. This indicates its potential in the development of new anti-inflammatory drugs and contributes to our understanding of medicinal chemistry (Li et al., 2018).

Impact on Analytical Chemistry

It's used in the development of molecular probes like bisbenzimide derivatives for bimodal and simultaneous detection of DNAs through (19)F NMR and fluorescence. This showcases its application in enhancing the capabilities of analytical chemistry, particularly in DNA detection and analysis (Sakamoto, Hasegawa & Fujimoto, 2015).

Safety And Hazards

Safety data sheets for related compounds such as 3,5-Bis(trifluoromethyl)benzyl alcohol suggest that these compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARQWCVVSWPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

CAS RN

175136-69-3
Record name 175136-69-3
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